Butyl[(5-methylfuran-2-yl)methyl]amine: Structural Profiling, Synthesis, and Applications in Bio-Based Chemistry
Butyl[(5-methylfuran-2-yl)methyl]amine: Structural Profiling, Synthesis, and Applications in Bio-Based Chemistry
As the pharmaceutical and agrochemical industries pivot toward sustainable, biomass-derived platform chemicals, furanic amines have emerged as critical building blocks. Butyl[(5-methylfuran-2-yl)methyl]amine —a secondary amine synthesized from the renewable C6 platform chemical 5-methylfurfural (5-MF)—represents a highly versatile intermediate.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of its chemical properties, mechanistic synthesis, and field-proven experimental protocols. This guide is designed for researchers and drug development professionals seeking to integrate bio-based furanic amines into their synthetic pipelines.
Structural and Physicochemical Profiling
Butyl[(5-methylfuran-2-yl)methyl]amine is characterized by a lipophilic n-butyl chain connected via a secondary amine to a 5-methylfurfuryl moiety. The furan ring provides an electron-rich heteroaromatic core, while the methyl group at the C5 position imparts specific steric and inductive effects that influence downstream reactivity, particularly in electrophilic aromatic substitutions or further functionalization of the amine[1].
To facilitate formulation and storage, this compound is often isolated either as a free base (a pale yellow liquid) or as a stable hydrochloride salt (a crystalline solid). The exact molecular weight and physical properties dictate its handling in the laboratory[2][3].
Table 1: Physicochemical Specifications
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | N-butyl-1-(5-methylfuran-2-yl)methanamine | N-butyl-1-(5-methylfuran-2-yl)methanamine hydrochloride |
| CAS Registry Number | 130539-97-8 | 858796-68-6 |
| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₈ClNO |
| Exact Molecular Weight | 167.25 g/mol | 203.71 g/mol |
| Physical State | Pale yellow liquid | Solid crystalline powder |
| Solubility | Soluble in MeOH, DCM, Ether | Soluble in Water, DMSO, MeOH |
Mechanistic Synthesis: The Reductive Amination Pathway
The most efficient and scalable route to synthesize Butyl[(5-methylfuran-2-yl)methyl]amine is the reductive amination of 5-methylfurfural with n-butylamine. This is a two-step tandem process:
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Condensation: The primary amine acts as a nucleophile, attacking the carbonyl carbon of 5-MF to form a hemiaminal intermediate, which rapidly dehydrates to form an imine (Schiff base).
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Reduction: The imine is subsequently reduced to the secondary amine.
The choice of reducing agent is critical. While homogeneous hydrides (like NaBH₄) are standard for bench-scale synthesis, modern green chemistry approaches increasingly utilize heterogeneous catalysts (e.g., Ru/C, Ir-complexes, or Ni₆AlOₓ) under H₂ atmospheres to prevent stoichiometric waste and improve chemoselectivity[1][4].
Figure 1: Mechanistic pathway for the reductive amination of 5-methylfurfural with n-butylamine.
Table 2: Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Temp (°C) | Selectivity | Causality / Field Notes |
| NaBH₄ | Methanol | 0 to RT | High | Standard bench method; low temp prevents furan ring reduction[5]. |
| H₂ (1 atm) + Ir Cat | tert-Amyl alcohol | 80 | >85% | Green approach; avoids hydride waste, highly scalable[1]. |
| H₂ (1 bar) + Ni₆AlOₓ | Aqueous NH₃ / H₂O | 100 | >90% | Heterogeneous catalysis; ideal for direct biomass upgrading[4]. |
Standardized Experimental Protocol (Bench-Scale)
To ensure high yield and purity, the following protocol utilizes a two-step, one-pot reductive amination using sodium borohydride (NaBH₄). This method is engineered to be a self-validating system , incorporating in-process controls to guarantee experimental integrity[5].
Step-by-Step Methodology
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Imine Formation (Condensation):
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Action: Dissolve 1.0 equivalent (eq) of 5-methylfurfural in anhydrous methanol (approx. 0.5 M concentration). Add 1.2 eq of n-butylamine dropwise while stirring at room temperature.
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Causality: A slight excess of the amine drives the equilibrium toward complete imine formation, preventing unreacted aldehyde from being reduced to an alcohol byproduct in the next step.
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Self-Validation Check: After 30 minutes, perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms quantitative conversion to the Schiff base.
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Hydride Reduction:
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Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 eq of NaBH₄ in small, discrete portions over 15 minutes.
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Causality: The reduction of the imine is highly exothermic. Maintaining the temperature at 0 °C controls the rate of hydride transfer, mitigating thermal runaway and preventing chemoselective failures (e.g., unwanted reduction of the furan ring).
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Quenching and Extraction:
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Action: Once bubbling ceases, quench the reaction by slowly adding distilled water. Extract the aqueous mixture three times with Dichloromethane (DCM).
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Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Isolation and Analytical Validation:
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Action: Purify the crude oil via silica gel column chromatography or vacuum distillation.
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Self-Validation Check: Confirm the structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the secondary amine proton (broad singlet, ~1.5-2.0 ppm) and the benzylic/furfuryl CH₂ protons (~3.7 ppm).
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Figure 2: Step-by-step experimental workflow for bench-scale reductive amination.
Application Landscape & Pharmacological Relevance
The structural motif of Butyl[(5-methylfuran-2-yl)methyl]amine makes it a highly valuable intermediate across multiple scientific domains:
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Active Pharmaceutical Ingredients (APIs): Furanic amines are critical building blocks in drug synthesis. For example, structurally related furfurylamines are used to synthesize Furosemide (a loop diuretic) and various anti-inflammatory compounds. The secondary amine allows for efficient amide bond formation with sulfonyl chlorides or carboxylic acids[6].
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Agrochemicals: The bio-availability and systemic action of fungicides (e.g., Pefurazoate) are heavily reliant on furfuryl functional groups. The incorporation of the 5-methylfuran ring enhances lipophilicity, improving cellular penetration in fungal pathogens[6].
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Bio-Based Polymers & Surfactants: As the industry moves away from petrochemicals, furanic amines derived from lignocellulosic biomass (via 5-HMF and 5-MF) are being utilized to synthesize novel gemini surfactants and protic ionic liquids[5][7].
References
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CAS#:858796-68-6 | Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride ChemSrc. Retrieved March 24, 2026.[Link]
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Reductive Amination of 2,5-Furandicarbaldehyde... Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst ACS Sustainable Chemistry & Engineering. Retrieved March 24, 2026.[Link]
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Biomass-Derived Ionic Liquids Based on a 5-HMF Platform Chemical ChemSusChem / HSE.ru. Retrieved March 24, 2026.[Link]
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Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni₆AlOₓ Catalysts National Institutes of Health (PMC). Retrieved March 24, 2026.[Link]
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- 3. CAS: 130539-97-8 | CymitQuimica [cymitquimica.com]
- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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